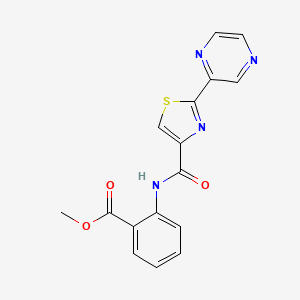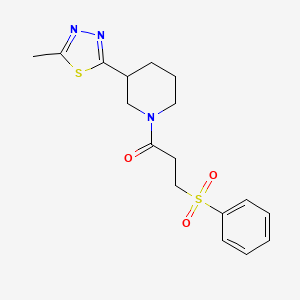
4-(3,5-Dimethylpiperidin-1-yl)-6,7-dimethoxy-3-tosylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline” is a chemical compound with the CAS Number: 554423-28-8 . It has a molecular weight of 268.38 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The Inchi Code for “4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline” is 1S/C13H20N2O2S/c1-10-7-11 (2)9-15 (8-10)18 (16,17)13-5-3-12 (14)4-6-13/h3-6,10-11H,7-9,14H2,1-2H3 .Physical And Chemical Properties Analysis
The melting point of “4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline” is between 157-158 degrees Celsius .Applications De Recherche Scientifique
Chemical Structure and Biological Evaluation
"4-(3,5-Dimethylpiperidin-1-yl)-6,7-dimethoxy-3-tosylquinoline" is a compound that belongs to a class of chemicals with potential for various scientific research applications. This compound shares structural similarities with known bioactive molecules, which suggests its potential for repurposing in various therapeutic areas. For instance, chloroquine derivatives, characterized by their quinoline scaffold, have been explored for their antimalarial effects and potential repurposing for infectious and noninfectious diseases due to their biochemical properties (Njaria, Okombo, Njuguna, & Chibale, 2015). Similarly, tetrahydroisoquinolines, with structural motifs related to quinoline derivatives, have been investigated for therapeutic activities against cancer, malaria, and other diseases (Singh & Shah, 2017).
Anticancer Applications
Compounds with quinoline and isoquinoline structures have shown promise in cancer research. For example, the study of serotonin 5-HT(6) receptor ligands, including compounds with quinoline systems, has suggested their potential role in cognition enhancement and possibly in cancer therapy (Russell & Dias, 2002). The antioxidant properties of certain quinoline derivatives have also been noted for their potential in preventing oxidative stress, a factor in cancer development (de Koning, 2002).
Antimicrobial and Antiviral Research
Chlorogenic acid, structurally related to quinoline derivatives through its polyphenolic nature, demonstrates broad biological activities including antimicrobial and antiviral effects, which highlight the potential of structurally related compounds in infectious disease research (Naveed et al., 2018).
Organic Optoelectronics and OLED Applications
The structure of "4-(3,5-Dimethylpiperidin-1-yl)-6,7-dimethoxy-3-tosylquinoline" suggests potential applications beyond therapeutics. For instance, BODIPY-based materials, which include quinoline derivatives, have been utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices, indicating the possible utility of this compound in developing new materials for technology applications (Squeo & Pasini, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4S/c1-16-6-8-19(9-7-16)32(28,29)24-13-26-21-12-23(31-5)22(30-4)11-20(21)25(24)27-14-17(2)10-18(3)15-27/h6-9,11-13,17-18H,10,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXVPZLZUYHEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylpiperidin-1-yl)-6,7-dimethoxy-3-tosylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2810588.png)


![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2810591.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2810594.png)

![N-(5-chloropyridin-2-yl)-1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2810599.png)


![4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)


